N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O2S and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.10889899 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Dearomatising Rearrangements : Thiophene-3-carboxamides, bearing substituents that enable dearomatising cyclisation upon treatment with lithiating agents, can undergo transformations into various cyclic compounds, including pyrrolinones and azepinones, demonstrating the versatility in synthetic applications for developing novel chemical entities (Clayden et al., 2004).
Microwave-Assisted Synthesis : The efficient synthesis of furans, pyrroles, and thiophenes through microwave-assisted Paal–Knorr condensation illustrates the potential for rapid and versatile heterocyclic compound production, highlighting the importance of such methodologies in the synthesis of chemical entities related to N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Minetto et al., 2005).
Polymorphic Studies
- Polymorphism in Carboxamide Derivatives : Studies on polymorphic modifications of carboxamide compounds provide valuable information on crystal packing and molecular interactions, which are crucial for understanding the physicochemical properties and stability of novel compounds, including those structurally related to the discussed chemical (Shishkina et al., 2018).
Development of Novel Compounds
Anti-Inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from related structural frameworks demonstrates the potential for discovering new therapeutic agents with anti-inflammatory and analgesic properties, providing a foundation for future research into similar compounds (Abu‐Hashem et al., 2020).
Cytotoxicity Studies : The development of aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity against cancer cell lines highlight the potential of structurally related compounds in cancer research (Hassan et al., 2014).
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-10-7-16-14(18)13-11-5-4-6-12(11)20-15(13)17-8-2-3-9-17/h2-3,8-9H,4-7,10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABQDUNUSQQSCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCC2)N3C=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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